

Femoxetine Hydrochloride: A Technical Whitepaper on a Selective Serotonin Reuptake Inhibitor

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Compound of Interest

Compound Name: *Femoxetine hydrochloride*

Cat. No.: *B1218167*

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Introduction

Femoxetine hydrochloride (developmental code name FG-4963) is a selective serotonin reuptake inhibitor (SSRI) that was developed in the 1970s by the Danish pharmaceutical company Ferrosan.[1] Structurally related to paroxetine, femoxetine was investigated for the treatment of major depressive disorder and reached Phase III clinical trials.[1][2] Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[3][4]

Despite showing antidepressant efficacy comparable to tricyclic antidepressants in early studies, its development was ultimately discontinued in 1996.[2] The primary reason cited was the inability to formulate it as a convenient daily pill.[1] This whitepaper provides a comprehensive technical overview of femoxetine's physicochemical properties, mechanism of action, pharmacology, pharmacokinetics, and the experimental protocols used for its evaluation.

Physicochemical Properties

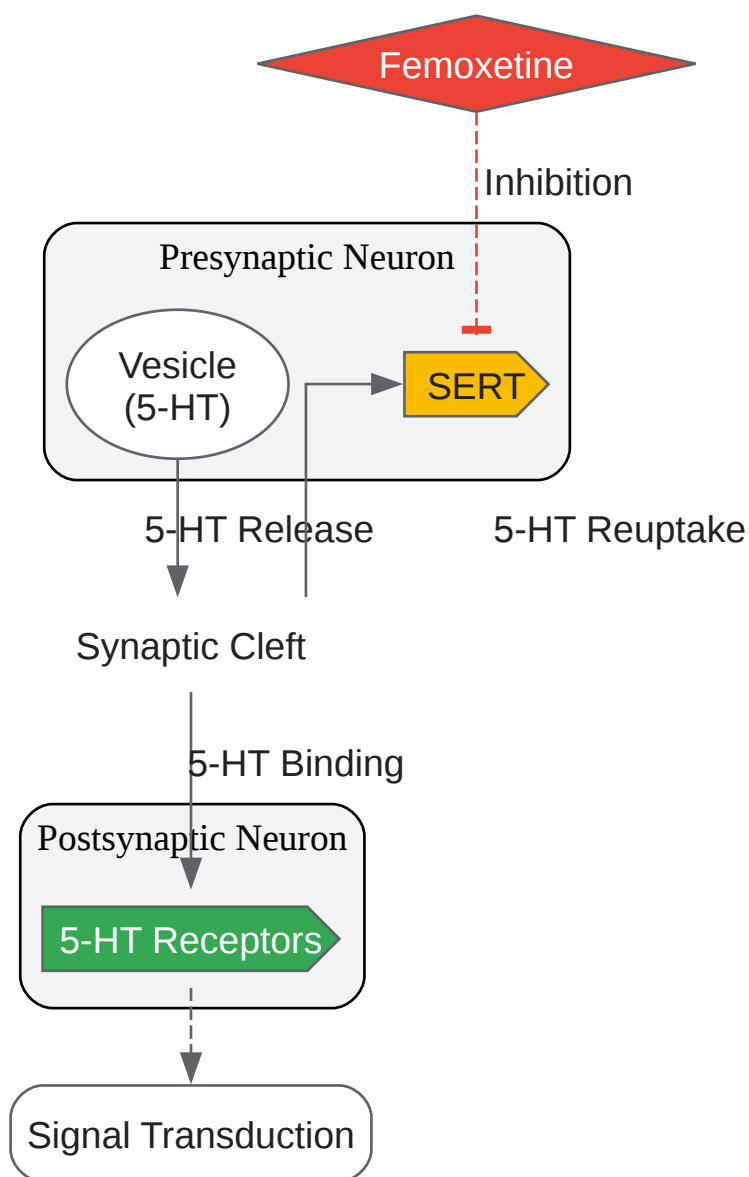
Femoxetine is a phenylpiperidine derivative. Its hydrochloride salt is the form typically used in research and clinical investigations.

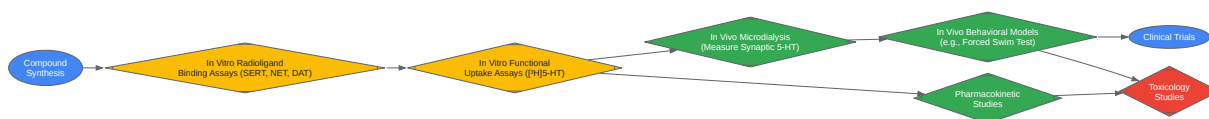
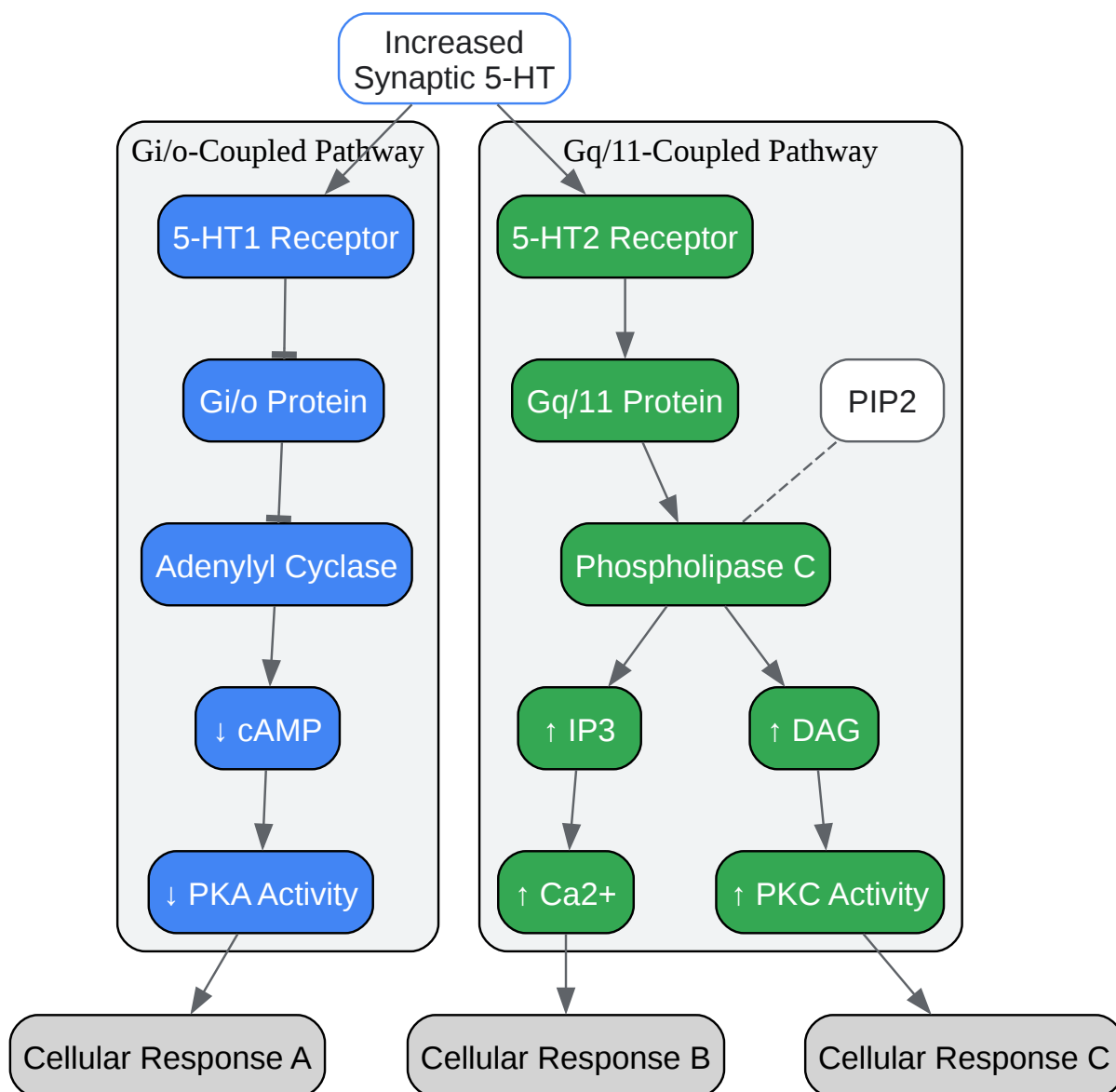
Property	Value	Source(s)
IUPAC Name	(3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine hydrochloride	[1]
Molecular Formula	C ₂₀ H ₂₅ NO ₂ · HCl	[4]
Molecular Weight	347.88 g/mol	[4]
CAS Number	56222-04-9	[4]
Appearance	Solid	[4]

Mechanism of Action and Signaling Pathways

Inhibition of the Serotonin Transporter (SERT)

Like all SSRIs, femoxetine's therapeutic effect is derived from its high-affinity binding to the serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[5] SERT is responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron, which terminates the neurotransmitter's signal. By competitively inhibiting SERT, femoxetine blocks this reuptake process. This action leads to a sustained elevation of serotonin levels in the synapse, enhancing and prolonging serotonergic neurotransmission.[3][4]





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